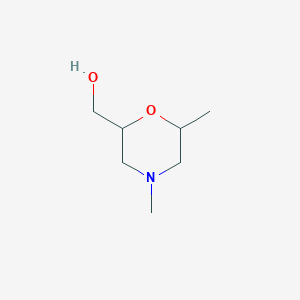
(4,6-Dimethylmorpholin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dimethylmorpholin-2-yl)methanol is an organic compound with the molecular formula C7H15NO2 It is a derivative of morpholine, featuring two methyl groups at positions 4 and 6, and a hydroxymethyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dimethylmorpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with formaldehyde and methylating agents. One common method includes the following steps:
Formation of the Intermediate: Morpholine is reacted with formaldehyde to form a hydroxymethyl intermediate.
Methylation: The intermediate is then methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl groups at positions 4 and 6.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
(4,6-Dimethylmorpholin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,6-Dimethylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The methyl groups contribute to its lipophilicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol: Similar structure but with a benzyl group at position 4.
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride: Similar structure but in the form of a hydrochloride salt.
Uniqueness: (4,6-Dimethylmorpholin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of hydroxyl and methyl groups makes it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
(4,6-dimethylmorpholin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6-3-8(2)4-7(5-9)10-6/h6-7,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELAZHWKAOYCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4,9-Triazaspiro[5.5]undecane](/img/structure/B12929563.png)
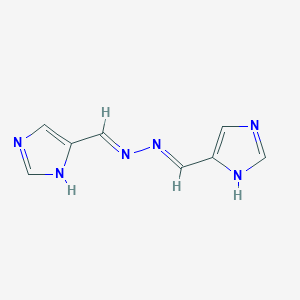


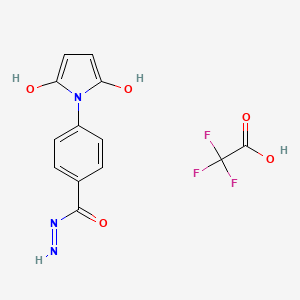
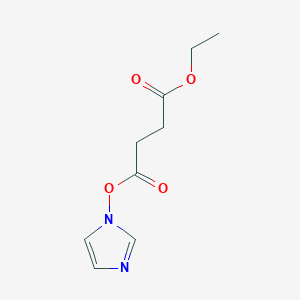
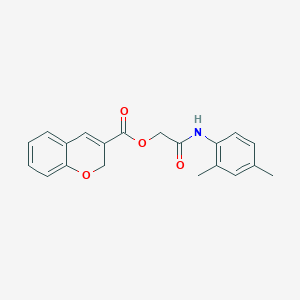
![2-(5-(3-(6-((2-Aminoethyl)amino)-6-oxohexyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride](/img/structure/B12929586.png)
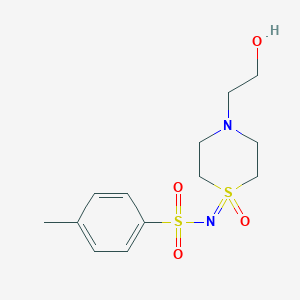
![[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid](/img/structure/B12929601.png)
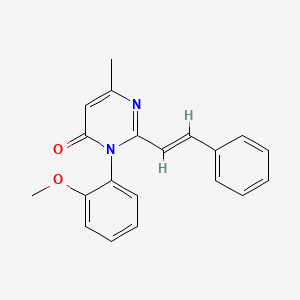

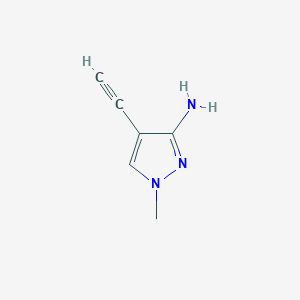
![Bis(2-methyl-2-propanyl) (2R,2'R)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B12929641.png)
